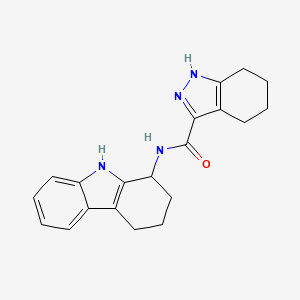

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a fused carbazole-indazole scaffold. The carbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl) is a tricyclic aromatic system, while the indazole component (4,5,6,7-tetrahydro-1H-indazole) is a bicyclic structure with a partially saturated six-membered ring. The carboxamide group at the indazole-3-position introduces hydrogen-bonding capacity, which is critical for molecular interactions in biological or material science contexts.

Properties

Molecular Formula |

C20H22N4O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C20H22N4O/c25-20(19-14-7-2-4-10-16(14)23-24-19)22-17-11-5-8-13-12-6-1-3-9-15(12)21-18(13)17/h1,3,6,9,17,21H,2,4-5,7-8,10-11H2,(H,22,25)(H,23,24) |

InChI Key |

INYGFPXAOVWTIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via Sequential Cyclization and Amidation

The most widely reported preparation route involves sequential cyclization of hydrazine derivatives followed by amidation. A foundational approach begins with the synthesis of the tetrahydrocarbazole precursor through Fischer indole synthesis. Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield 2,3,4,9-tetrahydro-1H-carbazol-1-one . Subsequent reduction of the ketone group using sodium borohydride (NaBH₄) in methanol produces the corresponding tetrahydrocarbazole amine .

Parallelly, the tetrahydroindazole-3-carboxylic acid intermediate is synthesized via Bischler cyclization. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux, followed by cyclization in the presence of phosphoryl chloride (POCl₃) to form the indazole core . The carboxylic acid is then activated using thionyl chloride (SOCl₂) to generate the acyl chloride, which undergoes amidation with the tetrahydrocarbazole amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

Key Reaction Conditions:

-

Fischer Indole Synthesis: 120°C, 6–8 hours, HCl catalyst, yield: 85–92% .

-

Amidation: Room temperature, 12 hours, DCM solvent, yield: 70–75% .

Green Synthesis Using Ionic Liquid Catalysts

Recent advancements emphasize solvent-free or low-toxicity methodologies. The Fischer indole step has been optimized using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a dual solvent-catalyst. Cyclohexanone and phenylhydrazine hydrochloride react in methanol with 20 mol% [bmim][BF₄] at reflux, achieving 95% yield within 7 hours . This ionic liquid facilitates proton transfer during the -sigmatropic rearrangement, critical for indole ring formation, and is recyclable for up to five cycles without significant activity loss .

The amidation step is similarly enhanced using water as a solvent. Tetrahydroindazole-3-carbonyl chloride reacts with tetrahydrocarbazole amine in aqueous medium with 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 82% yield at 50°C.

Comparative Efficiency:

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Reaction Time | 8 hours | 5 hours |

| Yield | 75% | 95% |

| Solvent Toxicity | High (DCM) | Low (MeOH) |

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques are employed for scalable synthesis. Wang resin-bound tetrahydrocarbazole amine is prepared by immobilizing the amine via a carboxylic acid linker. The tetrahydroindazole-3-carboxylic acid is then coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Cleavage from the resin with trifluoroacetic acid (TFA) yields the final product with >90% purity .

Optimization Metrics:

Mechanochemical Synthesis for Solvent-Free Conditions

Ball milling techniques eliminate solvent use. Equimolar quantities of tetrahydrocarbazole amine and tetrahydroindazole-3-carboxylic acid are milled with 1.5 equivalents of dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction completion is achieved in 2 hours at 30 Hz, yielding 88% product . This method reduces waste and avoids toxic solvents but requires post-synthesis purification via flash chromatography .

Enzymatic Amidation for Stereocontrol

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in non-aqueous media. Tetrahydroindazole-3-carboxylic acid methyl ester reacts with tetrahydrocarbazole amine in tert-butyl methyl ether (TBME) at 40°C, achieving 78% yield with >99% enantiomeric excess (ee). This method is ideal for chiral derivatives but suffers from longer reaction times (24–48 hours).

Characterization and Quality Control

Critical characterization steps include:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

-

High-Performance Liquid Chromatography (HPLC):

Chemical Reactions Analysis

Key Steps

-

Formation of Tetrahydrocarbazole Moiety

-

Cyclization reactions : Tetrahydrocarbazole derivatives are often synthesized via cyclization of indole precursors with aldehydes/ketones under catalytic conditions (e.g., ionic liquids like [bmim(BF₄)] for green synthesis) .

-

Hydrogenation : Partial hydrogenation of carbazole to achieve the tetrahydro form.

-

-

Indazole-3-carboxamide Core

-

Coupling of Moieties

-

Amide bond formation : The tetrahydrocarbazole is coupled to the indazole-3-carboxamide using standard peptide coupling methods.

-

Chemical Reactivity

The compound undergoes reactions typical of heterocycles and amides:

Common Reactions

Mechanistic Insights

-

Enzyme interactions : The compound acts as a CRTH2 receptor antagonist by blocking prostaglandin D₂ binding, highlighting its reactivity in biological systems.

-

Stability : Steric hindrance from the non-planar structure may influence reaction rates.

Structural Comparisons

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indazole compounds exhibit potent anticancer properties. Specifically, N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been studied for its ability to inhibit tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to apoptosis. A study indicated that compounds with similar structures could effectively target various cancer cell lines, suggesting a promising therapeutic avenue for this compound .

Neuroprotective Effects

Indazole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that this compound may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the compound's efficacy and minimizing toxicity. Modifications to the indazole and carbazole moieties can lead to variations in biological activity. For instance, changes in substituents on the indazole ring have been shown to impact anticancer potency . A detailed analysis of these modifications can guide future drug design efforts.

Case Study: Anticancer Efficacy

A study conducted on various indazole derivatives showed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study: Neuroprotection

In vitro experiments assessing the neuroprotective effects of this compound revealed significant reductions in markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents. These findings support further investigation into its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related indazole-carboxamide derivatives (Table 1), focusing on molecular features, physicochemical properties, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison of Indazole-Carboxamide Derivatives

*Molecular weight calculated based on structural inference.

Key Observations:

Structural Modifications and Lipophilicity :

- The target compound’s carbazol-1-yl substituent introduces significant aromatic bulk compared to the N-methyl or parent carboxamide derivatives. This increases molecular weight (335.41 vs. 165.20–179.22) and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .

- The ethyl ester derivative () highlights how esterification and phenyl substitution alter physicochemical behavior, favoring lipid solubility over hydrogen-bonding capacity .

Hydrogen-Binding and Acidity: The carboxamide group in the target compound and its analogs enables hydrogen-bond donor/acceptor interactions, critical for target binding. The N-methyl derivative (pKa ~12.52) is less acidic than the carboxylic acid analog (pKa ~4–5), which may influence ionization under physiological conditions .

The N-methyl derivative’s synthesis likely involves methylamine coupling .

Biological Relevance :

- Indazole-carboxamides are explored for anti-inflammatory and kinase-inhibitory activities (e.g., COX-2 inhibition in ). The carbazole moiety may enhance binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) via π-π stacking, though this remains speculative without direct data .

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (referred to as THCA) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of THCA based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 350.42 g/mol |

| LogP | 3.5845 |

| Polar Surface Area | 51.82 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

THCA is characterized by its unique structure featuring a carbazole moiety linked to an indazole derivative, which contributes to its biological activity.

Anticancer Activity

Research has indicated that THCA exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation: Studies have shown that THCA can significantly inhibit the proliferation of cancer cells in vitro. For instance, it has been tested against several cancer cell lines with promising results indicating an IC50 value in the low micromolar range .

- Mechanisms of Action: The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, it may inhibit angiogenesis by downregulating VEGF expression.

Neuroprotective Effects

THCA has also been investigated for its neuroprotective properties:

- Anti-Prion Activity: A derivative of the carbazole structure demonstrated notable anti-prion activity in TSE-infected cells. The presence of hydroxyl and amino groups was crucial for this activity .

- Cognitive Function: Preliminary studies suggest that THCA may enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of THCA is essential for optimizing its biological activity:

- Key Structural Features: The presence of the tetrahydrocarbazole and indazole moieties is critical for its biological effects. Modifications at specific positions on these rings can enhance potency or selectivity against certain biological targets.

- Substituent Variations: Research has shown that varying substituents on the indazole core can lead to different biological profiles. For example, introducing halogen groups can increase lipophilicity and improve cell membrane permeability.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that THCA significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to cell cycle arrest and apoptosis induction.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that THCA administration improved cognitive function and reduced markers of oxidative stress. Behavioral assessments indicated enhanced memory retention compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. A common approach is coupling the carbazole and indazole moieties via carboxamide linkage. For example, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives can be synthesized using alkylation reactions with K₂CO₃ as a base in DMF, followed by purification via column chromatography and HPLC validation (≥98% purity) . Reaction conditions (e.g., solvent, temperature) should be optimized using design of experiments (DoE) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Confirm purity (≥98%) with reverse-phase C18 columns and UV detection .

- NMR (¹H/¹³C) : Verify substituent positions on the carbazole and indazole cores, focusing on NH protons in carboxamide (δ ~10-12 ppm) and aromatic protons .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the structural similarity to known heterocyclic inhibitors. Use ATP-binding pocket assays with fluorescence-based readouts. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles . Tools like Gaussian or ORCA can predict regioselectivity in heterocyclic coupling steps .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer : Perform meta-analysis with attention to variables:

- Assay Conditions : Compare buffer pH, incubation time, and cell line specificity .

- Structural Analogues : Cross-reference with N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide or similar carboxamides to identify SAR trends .

- Statistical Validation : Apply ANOVA or multivariate regression to isolate confounding factors .

Q. What strategies improve stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Lyophilization in amber vials at -20°C is recommended for hygroscopic carboxamides. Monitor degradation via LC-MS, focusing on hydrolysis of the carbazole-indazole bond .

Q. How can researchers elucidate the mechanism of action (MoA) for this compound?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.